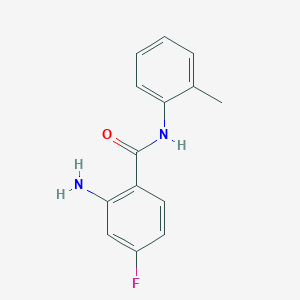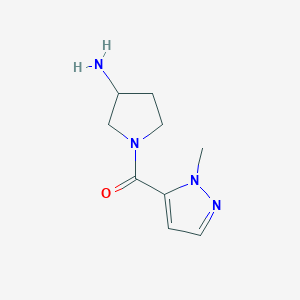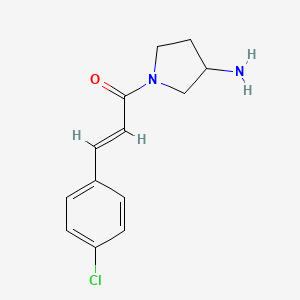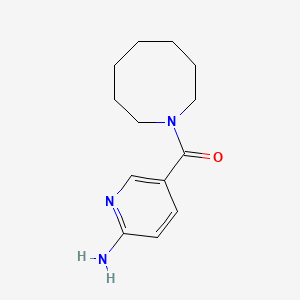
(4-Chloropyridin-2-yl)-(3-phenylpyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloropyridin-2-yl)-(3-phenylpyrrolidin-1-yl)methanone, also known as CPP, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. CPP has been studied for its effects on the central nervous system and its potential applications in the treatment of various neurological disorders.
Mechanism of Action
The exact mechanism of action of (4-Chloropyridin-2-yl)-(3-phenylpyrrolidin-1-yl)methanone is not fully understood, but it is believed to act on the GABAergic system in the brain. (4-Chloropyridin-2-yl)-(3-phenylpyrrolidin-1-yl)methanone has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
(4-Chloropyridin-2-yl)-(3-phenylpyrrolidin-1-yl)methanone has been shown to have a number of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as anti-addictive effects. It has also been shown to reduce the release of dopamine in the brain, which may contribute to its anti-addictive effects.
Advantages and Limitations for Lab Experiments
One advantage of using (4-Chloropyridin-2-yl)-(3-phenylpyrrolidin-1-yl)methanone in lab experiments is its high potency and specificity for the GABAergic system. However, one limitation is that there is still much to be learned about its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on (4-Chloropyridin-2-yl)-(3-phenylpyrrolidin-1-yl)methanone. One area of interest is its potential as a treatment for addiction, particularly in the context of opioid addiction. Another area of interest is its potential as a treatment for anxiety and depression, particularly in individuals who do not respond well to traditional antidepressant medications. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of (4-Chloropyridin-2-yl)-(3-phenylpyrrolidin-1-yl)methanone involves the reaction of 4-chloropyridine-2-carbaldehyde with 3-phenylpyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatography steps to obtain the final compound.
Scientific Research Applications
(4-Chloropyridin-2-yl)-(3-phenylpyrrolidin-1-yl)methanone has been studied for its potential as a therapeutic agent in the treatment of various neurological disorders such as depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and has also been studied for its potential as an anti-addictive agent.
properties
IUPAC Name |
(4-chloropyridin-2-yl)-(3-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-14-6-8-18-15(10-14)16(20)19-9-7-13(11-19)12-4-2-1-3-5-12/h1-6,8,10,13H,7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYQZKXBMRAVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=NC=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloropyridin-2-yl)-(3-phenylpyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid](/img/structure/B7554422.png)
![5-[(3-Phenylfuran-2-carbonyl)amino]pentanoic acid](/img/structure/B7554430.png)

![2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7554437.png)

![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methanamine](/img/structure/B7554440.png)
![N-(3,4-dihydro-2H-pyran-2-ylmethyl)-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7554441.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone](/img/structure/B7554442.png)



![[1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine](/img/structure/B7554466.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(4-chloro-2-fluorophenyl)methanone](/img/structure/B7554475.png)
